molecular formula C21H14BrClN2O2 B5167056 2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5167056
M. Wt: 441.7 g/mol
InChI Key: ZEZHXKBYKPYFJO-UHFFFAOYSA-N
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Description

2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole moiety, followed by its attachment to the benzamide core. The bromine and chlorine substitutions are introduced through halogenation reactions.

    Benzoxazole Formation: The benzoxazole ring can be synthesized via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Attachment to Benzamide Core: The benzoxazole derivative is then coupled with a benzamide precursor using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Halogenation: The final step involves the selective bromination and chlorination of the aromatic rings using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration, and aluminum chloride (AlCl3) for Friedel-Crafts reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while electrophilic aromatic substitution can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The benzoxazole moiety can enhance binding affinity and specificity towards these targets, while the halogen substitutions can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiobenzamide: Contains a thiobenzamide group, which can alter its chemical reactivity and biological activity.

Uniqueness

2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O2/c1-12-6-9-19-18(10-12)25-21(27-19)13-7-8-16(23)17(11-13)24-20(26)14-4-2-3-5-15(14)22/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZHXKBYKPYFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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